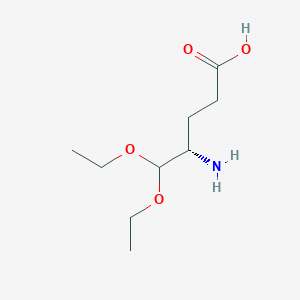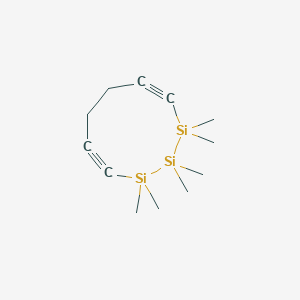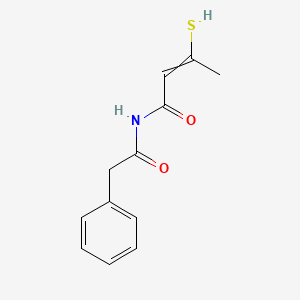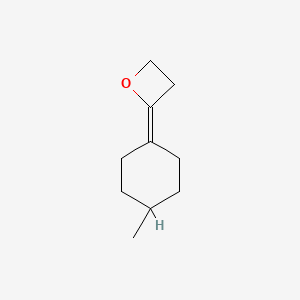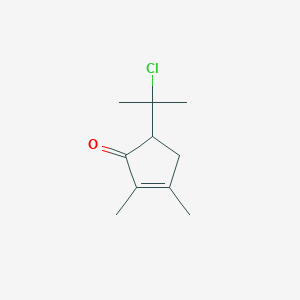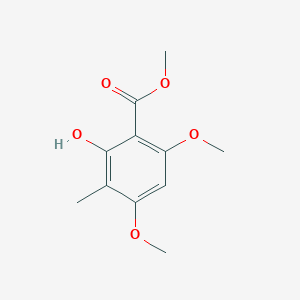![molecular formula C14H15N5O2S B14392612 N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide CAS No. 89454-44-4](/img/structure/B14392612.png)
N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This compound is notable for its unique structure, which includes a purine moiety, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with an appropriate amine under basic conditions. The reaction can be represented as follows:
RSO2Cl+R′NH2→RSO2NR′+HCl
In this reaction, a base such as pyridine is often added to neutralize the hydrochloric acid produced .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s purine moiety makes it relevant in studies of nucleic acid interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the purine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: An antibiotic used in combination with trimethoprim.
Ampiroxicam: A sultam with anti-inflammatory properties.
Uniqueness
N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide is unique due to its purine moiety, which is not commonly found in other sulfonamides. This structural feature enhances its potential for specific biological interactions and applications .
Properties
CAS No. |
89454-44-4 |
|---|---|
Molecular Formula |
C14H15N5O2S |
Molecular Weight |
317.37 g/mol |
IUPAC Name |
N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H15N5O2S/c1-3-19(22(2,20)21)11-6-4-5-10(7-11)13-17-12-8-15-9-16-14(12)18-13/h4-9H,3H2,1-2H3,(H,15,16,17,18) |
InChI Key |
SRTGZYZLPGIGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C2=NC3=NC=NC=C3N2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)


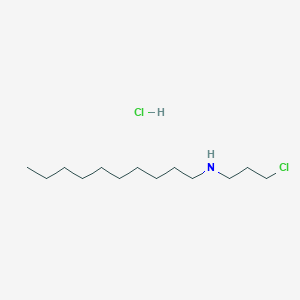

silane](/img/structure/B14392556.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
